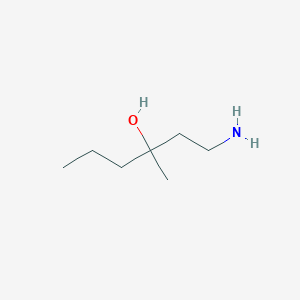

1-Amino-3-methylhexan-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H17NO |

|---|---|

Molecular Weight |

131.22 g/mol |

IUPAC Name |

1-amino-3-methylhexan-3-ol |

InChI |

InChI=1S/C7H17NO/c1-3-4-7(2,9)5-6-8/h9H,3-6,8H2,1-2H3 |

InChI Key |

HGDVIHGAFYODQM-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)(CCN)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Amino 3 Methylhexan 3 Ol and Analogous Amino Alcohol Architectures

Stereoselective and Enantioselective Approaches to Amino Alcohol Synthesis

Achieving high levels of stereocontrol is paramount in the synthesis of complex molecules like amino alcohols. Modern synthetic strategies increasingly rely on catalytic asymmetric methods to generate enantioenriched products efficiently. These approaches often provide access to specific stereoisomers, which is crucial for their application in biological and chemical contexts.

Asymmetric Catalytic Strategies for Chiral Amino Alcohol Construction

Catalytic asymmetric synthesis offers a powerful and atom-economical means to produce chiral amino alcohols. Various transition metal catalysts and organocatalysts have been developed to facilitate a range of transformations with high enantioselectivity.

The enantioselective addition of organozinc reagents to aldehydes is a well-established method for creating chiral secondary alcohols. The stereochemical outcome of this reaction is often controlled by a chiral ligand, frequently an amino alcohol itself.

(1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol is one such ligand that has demonstrated high efficacy in promoting the addition of diethylzinc (B1219324) to a variety of aldehydes, achieving enantiomeric excesses (ee) of up to 99%. organic-chemistry.orgnih.gov The structural features of the ligand, including the steric bulk of the substituents and the nature of the amino group, are critical for achieving high levels of enantioselectivity. organic-chemistry.org The development of new and optimized chiral amino alcohol ligands continues to be an active area of research, with ligands derived from natural products like carbohydrates also showing significant promise. rsc.orgmdpi.com

Below is a table summarizing the performance of a specific chiral amino alcohol ligand in the enantioselective addition of diethylzinc to various aldehydes. organic-chemistry.org

| Aldehyde Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) |

| Benzaldehyde | 95 | 98 |

| 4-Chlorobenzaldehyde | 96 | 99 |

| 2-Naphthaldehyde | 98 | 99 |

| Cyclohexanecarboxaldehyde | 92 | 97 |

| Pivalaldehyde | 85 | 98 |

Data derived from studies on (1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol as a chiral ligand.

The asymmetric reduction of prochiral ketones and amino ketones represents a direct and widely used strategy for synthesizing chiral alcohols and amino alcohols, respectively. nih.govacs.org This transformation can be achieved using various catalytic systems, including those based on chiral oxazaborolidines (CBS reduction), as well as transition metal complexes. nih.govtandfonline.com

Novel N-sulfonylated amino alcohols derived from natural sources like L-amino acids and (+)-camphor have been successfully employed as catalysts for the asymmetric reduction of prochiral ketones using sodium borohydride in the presence of a Lewis acid. tandfonline.com Homogeneously catalyzed asymmetric hydrogenation of prochiral amino ketones is another economically viable route, particularly for the industrial synthesis of pharmaceutically important arylalkanolamines. acs.orgnih.gov

The following table presents representative results for the asymmetric reduction of various ketones using a chiral lactam alcohol-derived oxazaborolidine catalyst. nih.gov

| Ketone Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) |

| Acetophenone | 95 | 98 (R) |

| Propiophenone | 92 | 96 (R) |

| 2-Chloroacetophenone | 90 | 91 (S) |

| α-Tetralone | 88 | 85 (R) |

| 2-Octanone | 85 | 92 (R) |

Data from the asymmetric reduction using a chiral lactam alcohol catalyst and BH3 in THF.

Palladium-catalyzed C-H amination has emerged as a powerful tool for the direct formation of C-N bonds, offering a more atom-economical alternative to traditional methods. epfl.chresearchgate.net This strategy has been successfully applied to the synthesis of 1,3-amino alcohols, with the ability to control the diastereoselectivity of the product.

A notable development is a stereodivergent method that allows access to both anti- and syn-1,3-amino alcohol motifs from the same starting material by tuning the palladium catalyst system. nih.govacs.org Specifically, a Pd(II)/(±)-MeO-SOX/2,5-dimethylbenzoquinone system provides the anti-1,3 amino alcohol motif with high diastereoselectivity. nih.govnih.gov Mechanistic studies suggest that the anti-isomer is formed through a combination of Pd(II)-catalyzed C-H amination and Pd(0)-catalyzed isomerization. nih.govnih.gov

This methodology has been applied to the synthesis of a variety of substrates, as shown in the table below. nih.gov

| Substrate | Product | Yield (%) | Diastereomeric Ratio (dr, anti:syn) |

| N-Nosyl-4-phenyl-3-buten-2-yl carbamate | anti-Oxazinanone | 75 | >20:1 |

| N-Nosyl-4-(4-methoxyphenyl)-3-buten-2-yl carbamate | anti-Oxazinanone | 72 | >20:1 |

| N-Nosyl-4-cyclohexyl-3-buten-2-yl carbamate | anti-Oxazinanone | 68 | 15:1 |

| N-Nosyl-1-phenyl-1-penten-3-yl carbamate | anti-Oxazinanone | 65 | 10:1 |

Yields and diastereomeric ratios are representative for the synthesis of the anti-1,3 amino alcohol precursors.

Chromium catalysis has recently been employed for the asymmetric cross aza-pinacol coupling of aldehydes and N-sulfonyl imines to furnish chiral β-amino alcohols with adjacent stereocenters. nih.govorganic-chemistry.orgacs.org This method operates through a radical-polar crossover mechanism involving an α-amino radical intermediate, a departure from traditional ketyl radical pathways. nih.govorganic-chemistry.orgacs.org

A key feature of this approach is the use of a chiral chromium catalyst that performs multiple roles: it chemoselectively reduces the imine, intercepts the resulting radical, and facilitates its chemo- and stereoselective addition to the aldehyde. nih.govacs.orgacs.org This strategy demonstrates broad substrate scope and functional group tolerance, providing a modular and efficient route to diverse β-amino alcohols. organic-chemistry.org

The table below illustrates the effectiveness of this chromium-catalyzed coupling for various aldehyde and imine substrates. organic-chemistry.org

| Aldehyde | Imine | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| Benzaldehyde | N-(4-Tolylsulfonyl)benzaldimine | 92 | >20:1 | 98 |

| 4-Chlorobenzaldehyde | N-(4-Tolylsulfonyl)benzaldimine | 88 | >20:1 | 97 |

| 2-Thiophenecarboxaldehyde | N-(4-Tolylsulfonyl)benzaldimine | 85 | 15:1 | 95 |

| Cyclohexanecarboxaldehyde | N-(4-Tolylsulfonyl)benzaldimine | 78 | 10:1 | 96 |

Representative data showcasing the high stereoselectivity of the chromium-catalyzed cross aza-pinacol coupling.

A significant advancement in the synthesis of β-amino α-tertiary alcohols is the enantioconvergent iridium-catalyzed amination of racemic α-tertiary 1,2-diols. acs.orgnih.gov This method proceeds via a borrowing hydrogen pathway, mediated by a chiral phosphoric acid. acs.orgnih.gov

The reaction provides access to a wide array of vicinal β-amino α-tertiary alcohols with excellent yields and enantioselectivities for various amine nucleophiles and diol substrates. acs.org Mechanistic studies point towards a dynamic kinetic resolution process involving the formation and subsequent enantiodetermining reduction of an imine intermediate. acs.orgnih.gov A similar ruthenium-catalyzed asymmetric borrowing hydrogen pathway has also been developed for this transformation. nih.govcitedrive.com

The versatility of this iridium-catalyzed amination is highlighted in the following table. acs.org

| Diol Substrate | Amine Nucleophile | Yield (%) | Enantiomeric Excess (ee, %) |

| 1-Phenyl-1,2-ethanediol | Aniline | 91 | 99 |

| 1-(4-Methoxyphenyl)-1,2-ethanediol | Benzylamine | 88 | 98 |

| 1-Cyclohexyl-1,2-ethanediol | Morpholine | 85 | 97 |

| 2-Methyl-1-phenyl-1,2-propanediol | Aniline | 79 | 96 |

Illustrative results of the iridium-catalyzed enantioconvergent amination of racemic diols.

Diastereoselective Synthesis through Substrate Control

The stereoselective synthesis of amino alcohols often relies on controlling the stereochemical outcome of key bond-forming reactions. Substrate-controlled diastereoselective methods are powerful strategies where the existing stereocenters in a substrate dictate the configuration of newly formed stereocenters. This approach is particularly relevant in the synthesis of complex amino alcohol architectures.

One established method involves the diastereoselective nucleophilic addition to carbonyl compounds or imines containing a chiral auxiliary or a pre-existing stereocenter. For instance, the reduction of α-amino ketones or the addition of organometallic reagents to α-amino aldehydes can proceed with high diastereoselectivity, guided by the steric and electronic properties of the substrate. While direct synthetic examples for 1-Amino-3-methylhexan-3-ol using this specific substrate-control are not prominently detailed, the principles are widely applied to analogous structures. researchgate.net The creation of optically active nitroaldol or cyanohydrin adducts from corresponding benzaldehydes can also lead to 2-amino-1-arylethanols, showcasing a substrate-controlled approach to vicinal amino alcohols. researchgate.net

Chemoenzymatic and Biocatalytic Cascades for Enantiopure Amino Alcohols from Amino Acids

Biocatalysis offers a highly selective and environmentally sustainable alternative to traditional chemical synthesis for producing enantiopure amino alcohols. mecp2024.com Chemoenzymatic and fully biocatalytic cascades, often starting from readily available amino acids, have been developed to access these chiral building blocks with high efficiency and stereoselectivity. nih.govacs.org

One successful strategy involves the coupling of a transketolase with a transaminase step. ucl.ac.uk However, the reliance on expensive non-natural substrates like hydroxypyruvate can limit industrial scalability. ucl.ac.uk To circumvent this, novel biocatalytic cascades have been designed using cheaper, natural compounds. For example, a recycling cascade can directly aminate erythrulose using serine as the amino donor to synthesize 2-amino-1,3,4-butanetriol. ucl.ac.uk

Another powerful approach utilizes a multi-enzyme pathway to convert L-phenylalanine into enantiomerically pure 2-phenylglycinol or phenylethanolamine. acs.orgnih.gov This cascade begins with the conversion of L-phenylalanine into styrene, followed by enantioselective epoxidation and hydrolysis to yield a chiral diol. acs.orgnih.gov This diol is then converted to the final amino alcohol via a subsequent cascade involving an alcohol dehydrogenase and a transaminase. acs.org This method highlights how linear and divergent enzyme cascades can produce high-value chiral molecules from renewable feedstocks with high atom economy. acs.orgnih.gov

A study by M. L. Corrado, T. Knaus, and F. G. Mutti demonstrated a multi-enzymatic route for the formal regio- and stereoselective aminohydroxylation of β-methylstyrene. This cascade, involving selective epoxidation, hydrolysis, and a hydride-borrowing alcohol amination, yielded (1R,2R)- and (1S,2R)-phenylpropanolamines in 59–63% isolated yields with excellent chemo- and stereoselectivities. mecp2024.com

The table below summarizes findings from a chemoenzymatic synthesis of substituted 1,2-amino alcohols from aromatic methyl ketones, which involves a chemical bromination and hydrolysis followed by a transaminase-catalyzed conversion. researchgate.net

| Entry | Starting Material (Acetophenone Derivative) | Product (Amino Alcohol) | Yield (%) | Enantiomeric Excess (%) |

| a | 2-Hydroxy acetophenone | 2-Phenylglycinol | 62 | >99 |

| b | 2-Hydroxy-2'-fluoroacetophenone | 2-(2-Fluorophenyl)glycinol | 65 | >99 |

| c | 2-Hydroxy-3'-fluoroacetophenone | 2-(3-Fluorophenyl)glycinol | 55 | >99 |

| d | 2-Hydroxy-4'-fluoroacetophenone | 2-(4-Fluorophenyl)glycinol | 58 | >99 |

| e | 2-Hydroxy-2'-chloroacetophenone | 2-(2-Chlorophenyl)glycinol | 51 | >99 |

| f | 2-Hydroxy-3'-chloroacetophenone | 2-(3-Chlorophenyl)glycinol | 53 | >99 |

| g | 2-Hydroxy-4'-chloroacetophenone | 2-(4-Chlorophenyl)glycinol | 58 | >99 |

| h | 2-Hydroxy-2'-bromoacetophenone | 2-(2-Bromophenyl)glycinol | 36 | >99 |

This table illustrates the conversion of various substituted 2-hydroxy acetophenones to the corresponding chiral amino alcohols using a transaminase from Silicibacter pomeroyi. researchgate.net

Metal-Catalyzed Functionalization of Alkenes and Alkynes

The direct functionalization of unsaturated C-C bonds in alkenes and alkynes represents an atom-economical approach to amino alcohol synthesis. Various metal-catalyzed methods have been developed to achieve this transformation, including innovative photoredox and transition metal-mediated strategies.

Photoredox and Energy Transfer Catalysis for Amino Alcohol Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the generation of radical species under mild conditions. rsc.orgacs.org This methodology has been successfully applied to the synthesis of amino alcohols through various reaction pathways, including the aminohydroxylation of olefins and C-C bond formation. acs.org

One approach involves the photoredox-catalyzed hydroxymethylation of imines. acs.org In this method, an α-silyl ether can serve as a hydroxymethyl radical precursor, which then adds to an imine to form the β-amino alcohol framework. acs.org A notable development is the combination of photoredox catalysis with enzymatic catalysis. A redox-neutral system combining the organic photocatalyst eosin Y with a carbonyl reductase enables the asymmetric synthesis of chiral 1,2-amino alcohols from N-arylglycines and aldehydes. nih.gov This process involves a photoinduced decarboxylative radical addition followed by a photoenzymatic deracemization. nih.gov

Energy transfer (EnT) photocatalysis provides another avenue for amino alcohol synthesis. nih.gov Bench-stable bifunctional reagents have been developed that can react with feedstock alkenes to generate γ-amino alcohols. nih.govresearchgate.net This process is mediated by EnT-induced homolysis of the reagent, followed by a radical Brook rearrangement. nih.govresearchgate.net This method has been applied to a diverse range of alkenes, showcasing its broad significance. nih.gov Similarly, a metal-free EnT photocatalytic method has been developed for preparing 1,4-aminoalcohols from alcohol feedstocks, involving a key 1,5-hydrogen atom transfer (1,5-HAT) process. researchgate.netrsc.org

Transition Metal-Mediated C-N and C-O Bond Forming Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the efficient formation of C-N and C-O bonds. These methods are crucial for constructing amino alcohol frameworks. Direct C-H amination has become a step- and atom-economical alternative to traditional cross-coupling reactions, which often require pre-functionalized starting materials. acs.orgnih.gov Rhodium and iridium complexes have been effectively used to catalyze the direct C-H amination of C(sp2)-H bonds with organic azides serving as the amino source. nih.gov

A "hydrogen-borrowing" or "hydrogen transfer" mechanism catalyzed by transition metals allows for the formation of C-N bonds between alcohols and amines, with water as the only byproduct. acs.org While precious metals are commonly used, complexes of more abundant metals like iron have been shown to be effective catalysts for this transformation. acs.org For example, an iron-tetraphenylcyclopentadienone tricarbonyl complex can catalyze the reaction between benzyl alcohol and aniline to form N-benzyl aniline. acs.org

Furthermore, tungstenooxaziridine-mediated catalytic oxyamination of alkenes offers a stereoselective route to amino alcohols. rsc.org Using sulfonamides as the nitrogen source, this reaction proceeds with high efficiency and diastereoselectivity for a variety of activated and unactivated alkenes. rsc.org

| Catalyst / Method | Reactants | Product Type | Key Features |

| Rh(III) / Ir(III) Catalysis | Arene (with directing group), Organic Azide | Aryl Amine | Direct C-H amination, high atom economy. nih.gov |

| Iron Cyclone Complex | Alcohol, Amine | Alkylated Amine | Hydrogen-borrowing mechanism, uses earth-abundant metal. acs.org |

| WO₂Dipic(H₂O) | Alkene, Sulfonamide | Amino Alcohol | Stereoselective oxyamination, high yields and diastereoselectivity. rsc.org |

| Copper Catalysis | Secondary Amine (intramolecular) | Saturated Azacycle | Intramolecular C(sp³)-H amination, excellent chemo- and regioselectivity. researchgate.net |

This table summarizes various transition metal-mediated reactions for C-N bond formation relevant to the synthesis of amino alcohol precursors and analogs.

Ring-Opening Reactions of Strained Heterocycles

The ring-opening of strained heterocycles, particularly epoxides, is a classic and highly effective strategy for the synthesis of 1,2-amino alcohols. The inherent reactivity of the three-membered ring allows for facile nucleophilic attack, leading to well-defined products.

Amination of Epoxides for β-Amino Alcohol Formation

The nucleophilic ring-opening of epoxides with amines is one of the most direct and widely used methods for preparing β-amino alcohols. growingscience.commdpi.com This reaction can be performed under various conditions, from heating the neat reactants to employing a wide range of catalysts to improve efficiency and selectivity. growingscience.com

Numerous catalysts have been developed to facilitate this transformation, including Lewis acids, metal-organic frameworks, and various metal salts like zinc(II) perchlorate, lithium bromide, and zirconium(IV) chloride. mdpi.comrroij.comorganic-chemistry.org These catalysts activate the epoxide ring, making it more susceptible to nucleophilic attack by the amine. The reactions are often highly regioselective and stereoselective. With unsymmetrical epoxides, amines typically attack the sterically less hindered carbon atom, leading to a specific regioisomer. rroij.com For cyclic epoxides, the reaction proceeds with anti-stereoselectivity, resulting in trans-β-amino alcohols. rroij.com

Recent advancements have focused on developing more environmentally benign and efficient protocols. This includes the use of water as a solvent, solvent-free conditions, and biocatalysts. rroij.comorganic-chemistry.orgorganic-chemistry.org For example, the aminolysis of epoxides can proceed in water without any catalyst, affording β-amino alcohols in high yields and with high selectivity. organic-chemistry.org Lipases have also been employed as catalysts for this reaction, demonstrating good selectivity under mild conditions in a continuous-flow system. mdpi.com

The table below presents a selection of catalysts used for the synthesis of β-amino alcohols via epoxide ring-opening with amines.

| Catalyst | Amine Type | Conditions | Key Advantages |

| Sulfated Tin Oxide | Aromatic & Aliphatic | Room Temp, Solvent-Free | Mild conditions, high regioselectivity, short reaction time. growingscience.com |

| No Catalyst | Primary Amines | DMF/H₂O, 60°C | Atom-economical, no catalyst needed, high yields (43-98%). organic-chemistry.org |

| Lithium Bromide (LiBr) | Aromatic & Aliphatic | - | Inexpensive, environmentally friendly. rroij.com |

| Zirconium(IV) Chloride | Aromatic & Aliphatic | Room Temp, Solvent-Free | Short reaction times, exclusive trans-stereoselectivity for cyclic epoxides. rroij.com |

| Lipozyme TL IM | Aromatic Amines | 35°C, Methanol (Flow) | Biocatalytic, mild conditions, short residence time (20 min). mdpi.com |

| Zinc(II) Perchlorate | Amines | Solvent-Free | High yields, excellent chemo-, regio-, and stereoselectivity. organic-chemistry.org |

This table highlights different catalytic systems and conditions for the efficient synthesis of β-amino alcohols from epoxides and amines.

Ring-Opening of Aziridines and Other Cyclic Precursors

The ring-opening of strained three-membered rings, particularly aziridines, represents a powerful and direct strategy for the synthesis of 1,2-amino alcohols. nih.govresearchgate.net This approach involves the nucleophilic attack on one of the carbon atoms of the aziridine ring, leading to the cleavage of a carbon-nitrogen bond and the formation of a linear amino alcohol derivative. The regioselectivity and stereoselectivity of this transformation are critical aspects that are often controlled by the nature of the N-substituent on the aziridine, the nucleophile, and the catalyst employed.

A common challenge in the ring-opening of aziridines with oxygen nucleophiles is achieving high regiocontrol, as untethered approaches can often lead to mixtures of products. nih.gov To address this, strategies involving the use of activated aziridines, often bearing electron-withdrawing groups on the nitrogen atom, have been developed. For instance, Lewis acids are frequently required to activate N-sulfonylated aziridines for reaction with alcohol nucleophiles. acs.org

Recent advancements have introduced innovative methods to enhance the efficiency and applicability of this reaction. One such strategy involves the intramolecular ring-opening of aziridines using a pendant silanol group. This method has been shown to be compatible with a variety of N-substituents and alkyl chains, providing a facile route to protected vicinal amino alcohols in a single step. nih.gov

Furthermore, the activation of the aziridine ring can be achieved by forming an aziridinium ion. These reactive intermediates are particularly useful for the synthesis of enantiomerically enriched building blocks. rsc.org The nucleophilic ring-opening of these ions by various nucleophiles, including halides, can proceed with high regioselectivity and stereoselectivity. rsc.org This methodology has been successfully applied to the one-pot conversion of β-alaninols to a range of β-amino alcohol derivatives. rsc.org

The versatility of aziridine ring-opening is highlighted by its application in the synthesis of complex natural products and their analogues, such as (±)-Clavaminol H and (±)-Dihydrosphingosine. nih.gov The table below summarizes various approaches to amino alcohol synthesis via aziridine ring-opening.

| Aziridine Type | Nucleophile/Conditions | Key Features | Reference |

| N-Substituted Aziridines with Pendant Silanols | Intramolecular Ring-Opening | High regiocontrol, single-step transformation. | nih.gov |

| N,N-Dialkyl Aziridinium Ions | Halides | Stereospecific ring-opening at the more hindered carbon. | rsc.org |

| Oxazolidinone-Fused Aziridines | Alcohols / Acid Catalyst (TfOH) | Stereocontrolled synthesis of 2-amino ethers; effective for primary, secondary, and tertiary alcohols. | acs.org |

| Vinyl Aziridines | Acyl Chloride | Synthesis of diprotected amino alcohols. | researchgate.net |

Modular Synthesis from Readily Available Starting Materials

Modular synthesis provides a flexible and efficient approach to constructing complex molecules like tertiary amino alcohols from simple, readily available building blocks. This strategy allows for the systematic variation of different parts of the molecular structure, facilitating the creation of diverse chemical libraries.

One powerful modular approach is the cobalt-catalyzed asymmetric aza-Barbier reaction. This method enables the direct, single-step synthesis of all-alkyl α-tertiary amino esters from ketimines and a wide range of unactivated alkyl halides (iodides, bromides, and chlorides). researchgate.net This protocol is notable for its high enantioselectivity and excellent functional group tolerance, avoiding the need for pre-generation of organometallic reagents or the use of activating groups on the nitrogen atom. researchgate.net

Another innovative modular platform is carbonyl alkylative amination, which utilizes visible-light and a silane-mediated activation to generate tertiary alkylamines. acs.org This method can assemble α-amino amide frameworks in a single step from abundant amine and carbonyl feedstocks. acs.org A key feature of this process is the mild generation of carbamoyl radicals, which are then intercepted by in-situ generated imines. acs.org This strategy is highly amenable to array-type library synthesis, providing a practical alternative to classic methods like the Ugi and Strecker reactions for producing structurally diverse α-amino carbonyls. acs.org

The synthesis of β-tertiary-β-amino alcohols, which possess a tetrasubstituted carbon stereocenter, can be achieved through the enantiospecific sigmatropic rearrangement of allyl carbamates derived from non-racemic allylic alcohols. rsc.org This method provides access to enantiopure building blocks that can be further converted into medicinally relevant heterocyclic systems such as morpholines and piperazines. rsc.org

Furthermore, the catalytic asymmetric synthesis of β-amino α-tertiary alcohols has been accomplished through an enantioconvergent, iridium-catalyzed amination of racemic α-tertiary 1,2-diols. nih.gov This reaction proceeds via a "borrowing hydrogen" pathway, mediated by a chiral phosphoric acid, and demonstrates high yields and excellent enantioselectivities for a broad scope of amine nucleophiles. nih.gov The resulting chiral amino alcohol products are valuable intermediates for the synthesis of chiral ligands and bioactive molecules. nih.gov

The table below details different modular approaches for the synthesis of amino alcohols.

| Methodology | Starting Materials | Key Features | Product Type | Reference |

| Cobalt-Catalyzed Asymmetric Aza-Barbier Reaction | Ketimines, Alkyl Halides | Single-step, high enantioselectivity, broad functional group tolerance. | Chiral α-Tertiary Amino Esters | researchgate.net |

| Carbonyl Alkylative Amination | Amines, Carbonyls, Carboxamide Reagents | Visible-light mediated, mild conditions, suitable for library synthesis. | α-Amino Amides and Ketones | acs.org |

| Sigmatropic Rearrangement | Allyl Carbamates | Enantiospecific, provides access to tetrasubstituted stereocenters. | Non-racemic β-Tertiary-β-Amino Alcohols | rsc.org |

| Iridium-Catalyzed Borrowing Hydrogen Amination | Racemic α-Tertiary 1,2-Diols, Amines | Enantioconvergent, dynamic kinetic resolution. | β-Amino α-Tertiary Alcohols | nih.gov |

Stereochemical Control and Chirality in 1 Amino 3 Methylhexan 3 Ol Systems

Enantioselective Induction Mechanisms and Models in Amino Alcohol Catalysis

Amino alcohols are fundamental to asymmetric catalysis, acting as chiral ligands that coordinate to a metal center or as organocatalysts themselves. conicet.gov.arnih.gov The efficacy of these molecules in inducing enantioselectivity stems from their ability to form rigid, chelated transition state assemblies. In a typical model involving a metal catalyst, the amino and hydroxyl groups of the amino alcohol ligand bind to the metal, creating a chiral pocket. The substrate is then forced to approach the catalytic center from a specific trajectory to minimize steric hindrance, leading to the preferential formation of one enantiomer. scirp.org

For a system based on 1-Amino-3-methylhexan-3-ol, the primary amine and the tertiary hydroxyl group can form a five-membered chelate ring with a metal center (e.g., Zinc, Titanium, Ruthenium). scirp.orgorganic-chemistry.orggoogle.com The stereochemistry of the final product is dictated by the conformation of this metal complex. The transition state model generally involves the coordination of the electrophile (e.g., an aldehyde) and the nucleophile to the metal center, which is already part of the chiral environment established by the amino alcohol ligand. The bulky groups on the ligand scaffold block one face of the electrophile, directing the nucleophilic attack to the less hindered face.

In organocatalysis, the amino group can activate substrates through the formation of enamines or iminium ions, while the hydroxyl group can direct the reaction pathway through hydrogen bonding. nobelprize.orgmdpi.com Bifunctional catalysts that utilize both functionalities simultaneously can achieve high levels of stereocontrol by fixing the conformation of both the nucleophile and the electrophile in the transition state. mdpi.com

| Catalyst Type | Reaction | Proposed Induction Model | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Amino Alcohol-Zn Complex | Addition of Diethylzinc (B1219324) to Aldehydes | Chelation control, steric blocking of one aldehyde face. scirp.org | Moderate to high (e.g., up to >90% ee). scirp.org |

| Bifunctional Amino Alcohol-Thiourea | Michael Addition | Dual H-bonding activation of electrophile and amine-based activation of nucleophile. mdpi.com | Often >90% ee. mdpi.com |

| Amino Alcohol-Ru Complex | Asymmetric Hydrogen-Borrowing | Coordination to Ru center creates a chiral environment for the dehydrogenation/hydrogenation sequence. researchgate.net | Good to excellent (e.g., up to 99% ee). researchgate.net |

Diastereoselectivity in the Formation of Contiguous Stereocenters in this compound Derivatives

The synthesis of acyclic molecules with multiple, contiguous stereocenters is a significant challenge in organic synthesis. Reactions that form derivatives of this compound can create at least one new stereocenter, and controlling its configuration relative to the existing C3 center is a question of diastereoselectivity. This is particularly relevant in reactions like aldol (B89426), Mannich, and allylation reactions. nih.govua.es

For instance, in a Mannich-type reaction involving an enolate and an imine derived from a this compound auxiliary, the facial selectivity is directed by the pre-existing chiral center. nih.gov The approach of the enolate to the imine is governed by minimizing steric interactions with the bulky substituents on the chiral auxiliary. The formation of a chelated intermediate, often involving a metal cation coordinating to the oxygen of the enolate and the nitrogen of the imine, can lead to a highly ordered, chair-like six-membered transition state (a Zimmerman-Traxler model analogue). This rigid arrangement dictates the relative stereochemistry of the newly formed C-C bond, leading to high diastereoselectivity.

Recent advances have demonstrated highly diastereoselective methods for synthesizing epoxy alcohols and vicinal amino alcohols with three contiguous stereocenters. google.comua.es These methods often rely on a one-pot, two-step process where an initial enantioselective carbon-carbon bond formation sets the first stereocenter, and a subsequent substrate-directed reaction (like an epoxidation) installs the next two. google.com The stereochemistry of the initial chiral center, akin to the C3 in a this compound framework, directs the stereochemical outcome of the subsequent steps.

| Reaction Type | Reactants | Key Control Element | Observed Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| Asymmetric Mannich Reaction | N-propionyl-(S,S)-pseudoephedrine + imine | Chiral auxiliary directing nucleophilic attack. | Highly anti-selective. | nih.gov |

| Hydroxyallylation | N-tert-butanesulfinyl imine + zinc homoenolate | Chiral sulfinyl group and cyclic transition state. | Highly regio- and stereoselective. | ua.es |

| Epoxidation of Chiral Allylic Alcohols | Allylic zinc alkoxide + O₂/Ti(OⁱPr)₄ | Substrate-directed epoxidation controlled by the existing chiral alkoxide center. | High enantio- and diastereoselectivity. | google.com |

Rational Design of Chiral Amino Alcohol Ligands and Auxiliaries

The rational design of chiral ligands and auxiliaries is a key driver of progress in asymmetric catalysis. mdpi.comnih.gov The goal is to create molecules that are not only effective in inducing stereoselectivity but are also synthetically accessible and tunable. Amino alcohols are excellent scaffolds for this purpose due to their modular nature. mdpi.comconicet.gov.ar

The design principles for ligands based on the this compound structure would involve several considerations:

Backbone Rigidity : Introducing cyclic structures or bulky groups can restrict conformational freedom, leading to a more defined chiral environment and enhanced enantioselectivity.

Steric Tuning : The size of the substituents on the carbon backbone can be modified to create a deeper or more selective chiral pocket, improving the discrimination between the two faces of a prochiral substrate. For example, replacing the methyl group at C3 with larger groups could enhance steric repulsion.

Electronic Tuning : Modifying the electronic properties of the ligand, for instance by introducing electron-withdrawing or -donating groups on aromatic rings attached to the nitrogen or oxygen, can influence the Lewis acidity of the coordinated metal center and, consequently, the reactivity and selectivity of the catalyst.

Synthetic Accessibility : An effective ligand must be prepared efficiently, often from readily available chiral starting materials (the "chiral pool"). conicet.gov.ar Syntheses of various 1,3-amino alcohols often start from natural products or employ reliable asymmetric reactions like the proline-catalyzed Mannich reaction. conicet.gov.arnih.gov

Research has shown that even subtle changes, such as the placement of a methyl group, can have a dramatic influence on the catalytic activity and enantioselectivity of the resulting catalyst. nih.gov Computational methods, such as DFT calculations, are increasingly used to rationalize experimental results and to guide the design of new, more effective ligands by modeling transition state energies. nih.gov

Pseudo-enantiomeric and Regioisomeric Chiral Directors for Stereodivergent Synthesis

Stereodivergent synthesis aims to provide selective access to any and all possible stereoisomers of a product that has multiple stereocenters. wikipedia.org This is often achieved by using a set of "pseudo-enantiomeric" catalysts. While true enantiomers will catalyze a reaction to produce enantiomeric products, pseudo-enantiomers are diastereomers that behave like enantiomers in a catalytic context, affording opposite enantiomers of the product. nobelprize.org The classic example is the use of the Cinchona alkaloids quinine (B1679958) and quinidine. nobelprize.org

Applying this concept to the this compound framework, one could design a pair of diastereomeric ligands. For example, if a second stereocenter were introduced into the ligand structure, the (R,R) and (S,R) diastereomers could potentially direct a reaction to produce opposite enantiomers of the product. This approach allows for the synthesis of both product enantiomers from a single, readily available chiral precursor.

Regioisomeric chiral directors can also be used to achieve stereochemical diversity. For example, using the isomeric ligand 1-Amino-3-methylhexan-2-ol versus this compound could potentially lead to different stereochemical outcomes or reactivities due to the altered chelation geometry (e.g., formation of a six-membered vs. a five-membered chelate ring with a metal). By systematically altering the substitution pattern and relative stereochemistry of the amino alcohol ligand, chemists can gain fine control over the stereochemical outcome of a reaction, enabling the synthesis of a desired stereoisomer at will. wikipedia.orgsmolecule.com

Mechanistic Elucidation of Reactions Involving 1 Amino 3 Methylhexan 3 Ol and Amino Alcohol Derivatives

Experimental Mechanistic Investigations

Comprehensive experimental studies focusing on the mechanistic aspects of reactions involving 1-Amino-3-methylhexan-3-ol are not documented in the reviewed scientific literature. Such investigations would typically involve a combination of kinetic studies, spectroscopic monitoring, and trapping experiments to identify and characterize reaction intermediates and transition states.

Kinetic Studies (Reaction Order, Kinetic Isotope Effects)

There is no available data from kinetic studies, such as the determination of reaction orders or kinetic isotope effects, for reactions involving this compound. This type of data is crucial for understanding the rate-determining steps of a reaction and the composition of the transition state.

Spectroscopic Monitoring of Reaction Intermediates

No published research could be located that details the use of spectroscopic techniques, such as NMR, IR, or UV-Vis spectroscopy, to monitor the formation and decay of reaction intermediates in transformations involving this compound.

Quenching Experiments and Radical Trapping Studies

Information regarding quenching experiments or radical trapping studies to probe for the presence of reactive intermediates or radical species in reactions of this compound is absent from the scientific literature. These experiments are vital for distinguishing between ionic and radical reaction pathways.

Theoretical and Computational Mechanistic Studies

A search of computational chemistry literature did not yield any specific theoretical studies on the reaction mechanisms of this compound. Such studies are invaluable for complementing experimental findings and providing detailed energetic profiles of reaction pathways.

Density Functional Theory (DFT) for Transition State Analysis and Energy Profiles

There are no specific Density Functional Theory (DFT) calculations reported for the analysis of transition states or the generation of energy profiles for reactions involving this compound. DFT is a powerful tool for modeling chemical reactions and predicting their feasibility and selectivity.

Elucidation of Cooperative Catalysis and Ligand Participation

While amino alcohols are frequently employed as ligands in cooperative catalysis, there is no specific research detailing the role of this compound in such systems or elucidating its mode of participation as a ligand in catalytic cycles.

Analysis of Catalytic Cycles and Rate-Determining Steps

The catalytic utility of amino alcohols, including structures analogous to this compound, is prominent in transformations such as hydrogen transfer reactions, cyclizations, and C-H functionalization. The mechanisms of these reactions are often intricate, involving the substrate, the catalyst, and various intermediates in a cyclical process.

Ruthenium-Catalyzed Cyclization of Amino Alcohols:

A common reaction involving amino alcohols is their intramolecular cyclization to form valuable nitrogen-containing heterocycles like lactams and cyclic amines. Ruthenium complexes are frequently employed as catalysts for these transformations. The catalytic cycle for such a reaction, often proceeding via a "hydrogen shuttling" or "acceptorless dehydrogenative condensation" (ADC) mechanism, can be generalized as follows acs.orgrsc.org:

Dehydrogenation: The ruthenium catalyst first dehydrogenates the alcohol moiety of the amino alcohol to form an intermediate amino aldehyde.

Intramolecular Condensation: The aldehyde then undergoes intramolecular condensation with the proximate amine group to form a cyclic hemiaminal or imine intermediate.

Dehydrogenation/Hydrogenation: This intermediate can then follow one of two pathways. A second dehydrogenation step yields a cyclic amide (lactam). Alternatively, if the initial dehydrogenation products (e.g., H₂) are retained by the catalyst, a subsequent hydrogenation of the cyclic imine intermediate can occur to produce a cyclic amine rsc.orgacs.org.

The selectivity between the lactam and cyclic amine pathway can be controlled by additives. For example, the addition of a hydrogen acceptor (like a ketone) favors the formation of the amide, while the addition of water can promote the formation of the amine rsc.orgresearchgate.net.

Cobalt-Catalyzed C-H Functionalization:

In asymmetric synthesis, chiral amino alcohols serve as valuable ligands or substrates. For instance, in the cobalt(III)-catalyzed enantioselective synthesis of vicinal amino alcohols via C-H functionalization, the catalytic cycle involves several key steps acs.orgacs.org:

Catalyst Activation: A precatalyst is activated, often by halide abstraction.

C-H Activation: The active Co(III) species engages in a directed C-H activation of the substrate, forming a cobaltacycle intermediate. This step is often concerted metalation-deprotonation (CMD) acs.orgtdx.cat.

Coordination and Insertion: A second reactant, such as an olefin, coordinates to the metal center in a stereoselective manner, followed by migratory insertion into the cobalt-carbon bond. This insertion is typically the enantio-determining step.

Reductive Elimination/Product Release: Subsequent steps, such as nitrene insertion and protonation, lead to the final product and regeneration of the active catalyst acs.org.

Rate-Determining Step:

Identifying the rate-determining step (RDS) is crucial for optimizing reaction conditions. Kinetic Isotope Effect (KIE) studies, where a hydrogen atom at a specific position is replaced by deuterium, are a powerful tool for this purpose pkusz.edu.cn. A significant KIE (kH/kD > 1) indicates that the C-H bond is broken in the rate-determining step of the reaction pkusz.edu.cn.

In several metal-catalyzed C-H functionalization or amination reactions involving amino alcohol derivatives, KIE experiments have shown that the C-H activation or a hydrogen atom transfer (HAT) step is often rate-determining acs.orgacs.orgresearchgate.net. For example, in a cobalt-catalyzed carboamidation reaction, KIE values of 1.7–1.9 suggested that C-H activation is involved in the rate-limiting step acs.orgacs.org. Similarly, in a radical-mediated C-H amination to form β-amino alcohols, a significant KIE indicated that the 1,5-hydrogen atom transfer was the product-determining step researchgate.netnih.gov.

| Reaction Type | Catalyst System | Proposed Rate-Determining Step | Observed kH/kD Value | Reference |

|---|---|---|---|---|

| Enantioselective C-H Carboamidation | Chiral CpXCo(III) Complex | C-H Activation | 1.7 - 1.9 | acs.orgacs.org |

| Radical β-C-H Amination | Copper Catalyst + Photocatalyst | Hydrogen Atom Transfer (HAT) | 6.1 | nih.gov |

| Pd-Catalyzed Allylic C-H Amination | Pd(II)/Sulfoxide | N-H Bond Activation | 1.9 | nih.govsnnu.edu.cn |

Influence of Stereoelectronic Effects and Intramolecular Interactions on Reactivity and Selectivity

The stereochemical outcome and reactivity in reactions involving this compound and its derivatives are governed by a combination of stereoelectronic effects and non-covalent intramolecular interactions. These factors dictate the preferred conformation of the molecule and how it interacts with a catalyst or other reagents.

Intramolecular Hydrogen Bonding:

The presence of both a hydroxyl (-OH) group (a hydrogen bond donor) and an amino (-NH₂) group (a hydrogen bond donor and acceptor) within the same molecule allows for the formation of intramolecular hydrogen bonds (IMHBs) rsc.orgmdpi.com. In a molecule like this compound, an O-H···N hydrogen bond can form, creating a cyclic pre-organization of the molecule rsc.orgnih.gov.

This intramolecular interaction has several consequences:

Conformational Rigidity: It locks the molecule into a more rigid conformation, which can be crucial for stereocontrol in asymmetric catalysis. By reducing the number of available conformers, the substrate presents a more defined shape to the catalyst's active site rsc.org.

Nucleophilicity Modulation: The hydrogen bond can modulate the nucleophilicity of the nitrogen atom and the acidity of the hydroxyl proton. Infrared spectral studies have shown that amino alcohols form some of the strongest intramolecular hydrogen bonds among substituted alcohols, a factor attributed to the basicity of the nitrogen atom rsc.orgresearchgate.net.

Stereochemical Influence: The fixed spatial relationship between the amino and hydroxyl groups can direct the approach of a reagent or catalyst, influencing the stereochemical outcome of the reaction rsc.org.

Stereoelectronic Effects:

Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the reactivity and stability of a molecule. In chiral amino alcohols like this compound, these effects are critical for enantioselectivity.

Steric Hindrance: The substituents around the chiral center (the tertiary alcohol carbon) create a specific steric environment. The methyl and propyl groups at the C3 position, along with the ethylamino chain, will sterically direct the approach of a metal catalyst or reagent. In catalysis, ligands with sterically demanding groups have been shown to be more effective in creating a chiral pocket that leads to higher enantioselectivity polyu.edu.hk. For example, replacing phenyl groups with more demanding cyclohexyl groups on chiral amino alcohol ligands led to significantly improved enantiomeric excess in asymmetric reductions polyu.edu.hk.

Catalyst-Ligand Interaction: When used as a chiral ligand, the amino alcohol coordinates to a metal center through its nitrogen and oxygen atoms, forming a chiral chelate ring. The conformation of this ring and the orientation of the substituents on the amino alcohol backbone dictate the facial selectivity of the catalyzed reaction. The catalyst essentially controls the stereochemistry by selectively activating one reaction pathway over another, often by minimizing steric clashes in the transition state nih.gov.

| Effect | Description | Impact on Reactivity and Selectivity | Example |

|---|---|---|---|

| Intramolecular H-Bonding (O-H···N) | Non-covalent interaction between the hydroxyl and amino groups. | Induces conformational rigidity, pre-organizes the substrate for catalysis, influences stereochemical outcome. rsc.orgrsc.org | Conformer-specific reactions in diastereomers of aminoindanol. rsc.org |

| Steric Hindrance | Repulsive forces between bulky substituents (e.g., methyl, propyl groups). | Directs the approach of catalysts/reagents, creates a defined chiral pocket, enhances enantioselectivity. | Use of sterically demanding cyclohexyl groups instead of phenyl groups on amino alcohol ligands improves enantiomeric excess. polyu.edu.hk |

| Chelation Control | Bidentate coordination of the N and O atoms to a metal catalyst. | Forms a rigid chiral environment around the metal center, enabling high levels of stereo- and regiocontrol. | Copper-catalyzed asymmetric synthesis of amino alcohols with full stereodivergent control. nih.gov |

Computational Chemistry and Conformational Analysis of 1 Amino 3 Methylhexan 3 Ol

Quantum Chemical Calculations for Conformational Landscapes (Ab Initio, DFT)

A thorough computational analysis of 1-Amino-3-methylhexan-3-ol would typically commence with an exhaustive exploration of its conformational landscape using quantum chemical methods. Techniques such as Ab Initio (from the beginning) and Density Functional Theory (DFT) are powerful tools for this purpose. These methods solve the Schrödinger equation, or a simplified form of it, to determine the energies of different spatial arrangements of the atoms, known as conformers.

A systematic conformational search would identify various low-energy structures. For each of these stable conformers, their relative energies would be calculated to determine their population distribution at a given temperature according to the Boltzmann distribution. This analysis would reveal the most probable shapes of the this compound molecule. However, specific data on the relative energies and geometries of the conformers of this compound are not available in the current body of scientific literature.

Molecular Dynamics Simulations for Dynamic Conformational Behavior and Solvation Effects

To understand the dynamic nature of this compound, researchers would employ molecular dynamics (MD) simulations. MD simulations model the movement of atoms and molecules over time, providing a cinematic view of molecular behavior. This technique would allow for the observation of transitions between different conformations, revealing the energy barriers for these changes and the flexibility of the molecule.

Furthermore, MD simulations are invaluable for studying solvation effects. By simulating this compound in the presence of solvent molecules, such as water, it would be possible to understand how the solvent influences the conformational preferences of the molecule and how the molecule, in turn, structures the surrounding solvent. Specific studies detailing the dynamic behavior and solvation of this compound are not currently published.

Analysis of Intramolecular Hydrogen Bonding and Non-Covalent Interactions Governing Conformational Stability

The structure of this compound, with its hydroxyl (-OH) and amino (-NH2) groups, suggests the potential for intramolecular hydrogen bonding. This is a non-covalent interaction where a hydrogen atom is shared between the oxygen and nitrogen atoms within the same molecule. Such bonds can significantly stabilize certain conformers over others.

Prediction of Spectroscopic Parameters and Their Correlation with Conformational Preferences

A key application of computational chemistry is the prediction of spectroscopic parameters. By calculating properties such as vibrational frequencies (for infrared and Raman spectroscopy) and nuclear magnetic resonance (NMR) chemical shifts for each stable conformer, a theoretical spectrum can be generated.

These predicted spectra can then be compared with experimental data to confirm the presence of specific conformers in a sample. The correlation between the calculated spectroscopic parameters and the conformational preferences would provide a powerful tool for interpreting experimental results and understanding the structural characteristics of this compound. At present, there are no published studies containing predicted spectroscopic data for this specific compound.

Advanced Spectroscopic Characterization of 1 Amino 3 Methylhexan 3 Ol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

NMR spectroscopy is an indispensable tool for the unambiguous characterization of organic molecules. Through the analysis of chemical shifts, coupling constants, and through-space correlations, a complete picture of the molecular framework and its stereochemistry can be assembled.

Multi-nuclear NMR (¹H, ¹³C) Chemical Shift and Coupling Constant Analysis

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in the 1-amino-3-methylhexan-3-ol skeleton.

In the ¹H NMR spectrum, the protons closest to the electronegative nitrogen and oxygen atoms—specifically the methylene protons on C1 (adjacent to the amino group) and the protons on carbons C2 and C4 (adjacent to the hydroxyl-bearing carbon)—are expected to appear at a lower field (higher ppm value) compared to other alkyl protons. libretexts.org The protons of the terminal methyl groups (on C6 and the C3-methyl) would resonate at the highest field (lowest ppm). The integration of these signals confirms the number of protons in each unique environment. Furthermore, spin-spin coupling between adjacent, non-equivalent protons results in signal splitting, which reveals connectivity. For instance, the triplet observed for the methyl protons on C6 would indicate their coupling to the two methylene protons on C5.

In the ¹³C NMR spectrum, the carbon atom C3, bonded to the hydroxyl group, is expected to have the most downfield chemical shift due to the deshielding effect of the oxygen atom. docbrown.info Similarly, C1, attached to the amino group, will also be shifted downfield relative to the other alkyl carbons. libretexts.org The remaining carbon signals can be assigned based on their position within the alkyl chains.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and ¹H-¹H Coupling Constants for this compound. (Predicted values for CDCl₃ solvent; actual values may vary.)

| ¹H NMR Data | ¹³C NMR Data | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Predicted Multiplicity (J in Hz) | Assignment | Predicted δ (ppm) |

| H1 (-CH₂NH₂) | ~2.7 - 2.9 | t, J ≈ 7 | C1 (-CH₂NH₂) | ~40 - 45 |

| H2 (-CH₂C(OH)-) | ~1.5 - 1.7 | t, J ≈ 7 | C2 (-CH₂C(OH)-) | ~35 - 40 |

| 3-CH₃ | ~1.1 - 1.3 | s | C3 (-C(OH)-) | ~70 - 75 |

| H4 (-CH₂CH₂CH₃) | ~1.4 - 1.6 | m | 3-CH₃ | ~25 - 30 |

| H5 (-CH₂CH₃) | ~1.3 - 1.5 | m | C4 (-CH₂CH₂CH₃) | ~40 - 45 |

| H6 (-CH₃) | ~0.9 - 1.0 | t, J ≈ 7 | C5 (-CH₂CH₃) | ~15 - 20 |

| -NH₂ | ~1.5 - 2.5 (broad) | s (broad) | C6 (-CH₃) | ~14 |

| -OH | ~1.5 - 3.0 (broad) | s (broad) |

Two-Dimensional NMR Techniques (e.g., NOESY, COSY) for Relative Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for establishing the complete bonding framework and the relative spatial arrangement of atoms.

Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other, typically through two or three bonds. longdom.org A COSY spectrum of this compound would display cross-peaks connecting coupled protons, allowing for a definitive trace of the molecule's carbon backbone. For example, a cross-peak would appear between the signals for the H1 and H2 protons, confirming their connectivity. Likewise, correlations would be seen between H4, H5, and H6, mapping out the propyl chain.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. libretexts.orglibretexts.org This is particularly valuable for determining the relative stereochemistry of chiral centers. For a derivative of this compound where conformational rotation is restricted (e.g., a cyclic derivative), NOESY can reveal which substituents are on the same face of the molecule. A cross-peak between the protons of the 3-methyl group and specific protons on the C1-C2 or C4-C6 chains would indicate their close spatial relationship, aiding in the assignment of the relative stereochemistry at the C3 chiral center. acdlabs.com

Table 2: Potential NOESY Correlations for a Conformationally Restricted Derivative of this compound.

| Proton Group 1 | Proton Group 2 | Inferred Spatial Proximity |

|---|---|---|

| 3-CH₃ | H2 | Indicates proximity between the methyl group and the aminomethyl ethyl chain. |

| 3-CH₃ | H4 | Indicates proximity between the methyl group and the propyl chain. |

| H1 | H4 | Suggests a folded conformation bringing the ends of the molecule closer. |

Application of Chiral NMR Solvating Agents for Enantiomeric Excess Determination and Chiral Recognition

Since this compound is a chiral molecule, determining the enantiomeric excess (ee) of a sample is often necessary. This can be achieved using NMR spectroscopy by adding a chiral solvating agent (CSA). acs.org CSAs are optically pure compounds that form transient, non-covalent diastereomeric complexes with each enantiomer of the analyte. frontiersin.org

This interaction places the enantiomers in different chemical environments, leading to the separation of their signals in the ¹H NMR spectrum. researchgate.net For this compound, the signals for protons near the chiral center (C3), such as the 3-methyl protons or the C2/C4 methylene protons, are most likely to show separation. The enantiomeric excess can then be calculated by integrating the distinct signals corresponding to the R and S enantiomers. acs.orgnih.gov

Table 3: Hypothetical ¹H NMR Data for Racemic this compound in the Presence of a Chiral Solvating Agent (CSA).

| Proton Signal | δ without CSA (ppm) | δ with CSA (ppm) (Enantiomer 1) | δ with CSA (ppm) (Enantiomer 2) | Chemical Shift Difference (ΔΔδ in ppm) |

|---|---|---|---|---|

| 3-CH₃ | 1.15 (singlet) | 1.18 (singlet) | 1.21 (singlet) | 0.03 |

Vibrational Spectroscopy (Fourier Transform Infrared Spectroscopy, Raman Spectroscopy)

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information on functional groups, hydrogen bonding, and conformational states.

Identification of Functional Groups and Hydrogen Bonding Patterns

The FTIR and Raman spectra of this compound are characterized by vibrations of its key functional groups: the primary amine (-NH₂), the tertiary alcohol (-OH), and the alkyl backbone (C-H, C-C).

O-H and N-H Stretching: The most prominent feature in the IR spectrum is typically a broad, strong absorption in the 3200-3600 cm⁻¹ region, arising from the O-H stretching vibration of the alcohol. libretexts.org Its broadness is a direct result of intermolecular hydrogen bonding. masterorganicchemistry.com The N-H stretching vibrations of the primary amine appear in the same region (3300-3500 cm⁻¹), usually as two distinct, sharper peaks for the symmetric and asymmetric stretches, which can sometimes be superimposed on the broad O-H band. spectroscopyonline.comresearchgate.net

C-H Stretching: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are characteristic of the C-H stretching vibrations of the sp³-hybridized carbons in the alkyl chains.

Bending Vibrations: The N-H bending (scissoring) vibration of the primary amine gives rise to a medium to strong absorption around 1580-1650 cm⁻¹. spectroscopyonline.com O-H bending vibrations can also be observed in the 1350-1450 cm⁻¹ region.

C-O Stretching: The C-O stretching vibration of the tertiary alcohol is expected to produce a strong absorption in the 1100-1210 cm⁻¹ range. spectroscopyonline.com

Hydrogen bonding significantly influences the vibrational spectra. nih.gov Both the amino and hydroxyl groups can act as hydrogen bond donors and acceptors, leading to complex intermolecular networks. mdpi.com Intramolecular hydrogen bonding between the -OH and -NH₂ groups is also possible, which would result in a red-shift (lower frequency) of the O-H stretching vibration. arxiv.org

Table 4: Characteristic Vibrational Frequencies for this compound.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| O-H Stretch (H-bonded) | Tertiary Alcohol | 3200 - 3600 | Strong, Broad |

| N-H Asymmetric & Symmetric Stretch | Primary Amine | 3300 - 3500 | Medium, Two bands |

| C-H Stretch | Alkyl (CH₃, CH₂) | 2850 - 2960 | Strong |

| N-H Bend (Scissor) | Primary Amine | 1580 - 1650 | Medium to Strong |

| C-O Stretch | Tertiary Alcohol | 1100 - 1210 | Strong |

Conformational Fingerprinting

The low-frequency region of the Raman spectrum (below 1500 cm⁻¹) is known as the "fingerprint region" and is highly sensitive to the specific three-dimensional conformation of the molecule. For a flexible molecule like this compound, the alkyl chains can adopt various rotational conformations (e.g., trans vs. gauche). acs.org

Raman spectroscopy is particularly effective for studying the conformational order of alkyl chains. researchgate.netacs.org Specific vibrational modes, such as the C-C stretching modes (1000-1150 cm⁻¹) and various twisting and rocking modes, are conformationally sensitive. nih.gov By comparing the experimental Raman spectrum with spectra predicted from theoretical calculations (e.g., Density Functional Theory) for different stable conformers, it is possible to identify the predominant conformation(s) of the molecule in a given state (e.g., liquid, solid, or in solution). doaj.org This provides a "conformational fingerprint" that is unique to the molecule's spatial arrangement.

Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV/Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule is exposed to ultraviolet or visible light, it can absorb energy, causing electrons to move from a lower energy level (ground state) to a higher energy level (excited state). The specific wavelengths of light absorbed are characteristic of the molecule's structure and the types of electronic transitions possible.

For a saturated aliphatic amino alcohol like this compound, which lacks significant chromophores (parts of a molecule that absorb light), strong absorption in the typical UV/Vis range (200-800 nm) is not expected. The primary electronic transitions in such a molecule would be σ → σ* and n → σ* transitions. These transitions involve electrons in sigma (σ) bonds and non-bonding (n) orbitals, such as the lone pair of electrons on the nitrogen and oxygen atoms.

σ → σ transitions:* These transitions require high energy and typically occur in the far-UV region (below 200 nm). They involve exciting an electron from a sigma bonding orbital to a sigma anti-bonding orbital.

n → σ transitions:* These transitions involve promoting a non-bonding electron (from the nitrogen or oxygen atom) to a sigma anti-bonding orbital. These transitions generally occur at longer wavelengths than σ → σ* transitions but are still often found in the far-UV region for simple aliphatic compounds.

Should derivatives of this compound be synthesized to include chromophoric groups (e.g., aromatic rings, carbonyl groups), they would exhibit characteristic UV/Vis absorption bands. The position (λmax) and intensity (molar absorptivity, ε) of these bands would provide valuable information about the electronic structure and optical properties of the new derivatives.

Hypothetical UV/Vis Data for a Chromophoric Derivative of this compound

The following table presents hypothetical data for a derivative where a chromophore has been introduced, illustrating the type of information that could be obtained from a UV/Vis spectrum.

| Derivative Name | Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

| N-Benzoyl-1-amino-3-methylhexan-3-ol (Hypothetical) | Ethanol | ~230 | ~10,000 | π → π |

| N-Benzoyl-1-amino-3-methylhexan-3-ol (Hypothetical) | Ethanol | ~275 | ~1,000 | n → π |

This is a hypothetical example to illustrate the potential application of UV/Vis spectroscopy. No such experimental data has been found for derivatives of this compound.

Electrochemical Impedance Spectroscopy (EIS) for Hybrid Material Characterization

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to investigate the electrical properties of materials and their interfaces. It works by applying a small amplitude alternating current (AC) potential to a system and measuring the resulting current. By varying the frequency of the AC potential, a complex impedance spectrum is generated, which can provide insights into processes such as charge transfer resistance, double-layer capacitance, and diffusion.

In the context of hybrid materials incorporating derivatives of this compound, EIS could be a valuable tool for characterization. For instance, if derivatives of this compound were used to modify the surface of a conductive material or incorporated into a polymer matrix, EIS could be used to:

Probe the formation and quality of self-assembled monolayers: The amino and hydroxyl groups of this compound derivatives could be used to anchor the molecules to a surface. EIS could monitor the changes in impedance as the monolayer forms, providing information about its packing density and defectiveness.

Evaluate corrosion protection coatings: If derivatives are incorporated into a protective coating on a metal surface, EIS could be used to assess the coating's barrier properties and its ability to inhibit corrosion. The charge transfer resistance (Rct) is a key parameter that is inversely proportional to the corrosion rate.

Characterize the ionic conductivity of polymer electrolytes: If the compound's derivatives are part of a polymer electrolyte system, EIS could be used to measure the material's ionic conductivity and understand the mechanism of ion transport.

Hypothetical EIS Data for a Hybrid Material

The table below shows hypothetical EIS data for a metal electrode coated with a hybrid material containing a derivative of this compound, demonstrating how EIS data can be presented and interpreted.

| System | Charge Transfer Resistance (Rct, Ω·cm²) | Double Layer Capacitance (Cdl, µF·cm⁻²) | Interpretation |

| Bare Metal Electrode in Corrosive Medium (Hypothetical) | 1 x 10³ | 100 | Low resistance to charge transfer, indicating a high corrosion rate. |

| Metal Electrode with Derivative Coating in Corrosive Medium (Hypothetical) | 1 x 10⁶ | 10 | High charge transfer resistance, suggesting the coating acts as an effective barrier to corrosion. The lower capacitance indicates a thicker or less porous coating. |

This is a hypothetical example to illustrate the potential application of EIS. No such experimental data has been found for hybrid materials containing derivatives of this compound.

Future Research Directions and Emerging Trends in 1 Amino 3 Methylhexan 3 Ol Chemistry

The field of organic synthesis is continually evolving, driven by the demand for more efficient, sustainable, and precise chemical manufacturing. For structurally specific compounds like 1-Amino-3-methylhexan-3-ol, a branched amino alcohol, future research is poised to leverage cutting-edge technologies and methodologies. These advancements aim to refine its synthesis, understand its formation, and potentially unlock new applications by creating analogous structures with high efficiency and stereocontrol. The emerging trends focus on sustainability, automation, biocatalysis, and deep mechanistic understanding.

Q & A

Basic: What safety protocols are critical when handling 1-Amino-3-methylhexan-3-ol in laboratory settings?

Methodological Answer:

- Hazard Identification : The compound exhibits acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (H335). Use PPE (gloves, lab coat, safety goggles) and ensure fume hood ventilation during handling .

- Emergency Measures : For skin contact, wash immediately with soap and water; for eye exposure, rinse for ≥15 minutes. Avoid dust generation during spills and dispose of waste via approved chemical protocols .

Basic: What spectroscopic techniques are recommended for structural characterization of this compound?

Methodological Answer:

- NMR Analysis : Use H and C NMR to confirm the tertiary alcohol and amine groups. Compare chemical shifts with analogs like 4-methylhexan-3-ol (δ 1.2–1.6 ppm for methyl branches) .

- Mass Spectrometry : High-resolution MS (HRMS) can verify molecular weight (e.g., CHNO) and fragmentation patterns. Reference PubChem data for validation .

Basic: What synthetic routes are feasible for this compound?

Methodological Answer:

- Retrosynthetic Planning : Use AI-driven tools (e.g., Reaxys, Pistachio) to propose one-step pathways. For example, reductive amination of 3-methylhexan-3-one with ammonia and a catalyst (e.g., NaBH/TiCl) .

- Yield Optimization : Adjust solvent polarity (e.g., ethanol/water mixtures) and temperature (25–40°C) to minimize byproducts like imine intermediates .

Advanced: How can conflicting data on the compound’s biological activity be resolved?

Methodological Answer:

- Assay Standardization : Replicate enzyme inhibition studies (e.g., acetylcholinesterase) under controlled pH (7.4) and temperature (37°C). Compare with structurally similar alcohols (e.g., 3-methylidenehexan-1-ol) to isolate steric/electronic effects .

- Data Triangulation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. fluorometric assays for catalytic inhibition) .

Advanced: What strategies mitigate byproduct formation during this compound synthesis?

Methodological Answer:

- Reagent Purity : Use anhydrous ammonia and rigorously dry solvents to prevent hydrolysis of intermediates. Monitor reaction progress via TLC (silica gel, R ≈ 0.3 in ethyl acetate/hexane) .

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C or Raney Ni) for selectivity in reductive amination. Optimize H pressure (1–3 atm) to suppress over-reduction .

Advanced: How can computational modeling predict the compound’s reactivity in complex systems?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model nucleophilic attack at the amine group. Compare activation energies for reactions with electrophiles (e.g., aldehydes vs. ketones) .

- MD Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict aggregation behavior or stability in biological matrices .

Advanced: What analytical methods resolve enantiomeric impurities in this compound?

Methodological Answer:

- Chiral HPLC : Employ a Chiralpak IG-3 column with hexane/isopropanol (90:10) mobile phase. Calibrate using racemic standards and monitor UV absorption at 254 nm .

- Circular Dichroism (CD) : Compare CD spectra with enantiopure references to quantify optical purity. Correlate with synthetic conditions (e.g., chiral catalysts) .

Advanced: How does the compound’s stereochemistry influence its interactions with biological targets?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.